

A Technical Guide to C₅H₆ClN₃ Isomers and Their Derivatives in Drug Discovery

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Compound of Interest

Compound Name: 2-Chloro-6-methylpyrimidin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound with the molecular formula C₅H₆ClN₃, focusing on its most prominent isomer, 2-Amino-4-chloro-6-methylpyrimidine. This compound serves as a critical scaffold in the development of targeted therapeutics, particularly in oncology. This document outlines its chemical properties, potential isomers, detailed synthesis protocols, and its role as a precursor to potent inhibitors of key signaling pathways in cancer.

IUPAC Nomenclature and Structural Isomerism of C₅H₆ClN₃

The molecular formula C₅H₆ClN₃ represents several structural isomers. Structural isomers share the same molecular formula but differ in the connectivity of their atoms.^{[1][2]} The most well-characterized and synthetically useful isomer is a substituted pyrimidine.

1.1. Preferred IUPAC Name and Structure

The most prominent isomer with the formula C₅H₆ClN₃ is 4-chloro-6-methylpyrimidin-2-amine, commonly referred to as 2-Amino-4-chloro-6-methylpyrimidine.^[3]

- CAS Number: 5600-21-5^[3]

- Molecular Weight: 143.57 g/mol [3]
- Chemical Structure:
 - A six-membered heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3 (a pyrimidine).
 - An amino group (-NH₂) at position 2.
 - A chloro group (-Cl) at position 4.
 - A methyl group (-CH₃) at position 6.

1.2. Other Potential Isomers

While 2-Amino-4-chloro-6-methylpyrimidine is the most studied isomer, other structural isomers of C₅H₆ClN₃ exist. These can be broadly categorized as:

- Positional Isomers (Pyrimidine Core): The substituents (amino, chloro, and methyl groups) can be arranged in different positions on the pyrimidine ring.
- Functional Group Isomers: The atoms can be arranged to form different heterocyclic cores (e.g., pyridazine, pyrazine) or even acyclic structures, leading to significantly different chemical properties.[1]

Due to the established biological significance of the pyrimidine scaffold in medicinal chemistry, this guide will focus on derivatives of 2-Amino-4-chloro-6-methylpyrimidine.[4][5]

Synthesis and Characterization

2-Amino-4-chloro-6-methylpyrimidine is a key intermediate for the synthesis of a wide range of biologically active molecules.[6]

2.1. Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

This protocol describes the synthesis of 2-Amino-4-chloro-6-methylpyrimidine from 2-amino-4-hydroxy-6-methylpyrimidine.

Materials:

- 2-amino-4-hydroxy-6-methylpyrimidine
- Phosphorus oxychloride (POCl_3), freshly distilled
- Ice water
- 25% Ammonia solution
- 50% Ethanol

Procedure:

- In a round-bottom flask, combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride.[\[7\]](#)
- Reflux the mixture with stirring until the solution becomes homogeneous.[\[7\]](#)
- After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.[\[7\]](#)
- Cool the reaction mixture and carefully add it to ice water.[\[7\]](#)
- Adjust the pH of the resulting suspension to 8 using a 25% ammonia solution.[\[7\]](#)
- Filter the precipitate and wash it thoroughly with water.[\[7\]](#)
- Recrystallize the crude product from 50% ethanol.[\[7\]](#)
- Dry the purified product to a constant weight.[\[7\]](#)

Expected Yield and Characterization:

- Yield: Approximately 3.7 g (54%)[\[7\]](#)
- Melting Point: 188 °C[\[7\]](#)
- Elemental Analysis: C, 41.74%; H, 4.05%; N, 29.35% (Theoretical for $\text{C}_5\text{H}_6\text{ClN}_3$: C, 41.83%; H, 4.21%; N, 29.27%)[\[7\]](#)

2.2. Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-substituted-pyrimidine Derivatives

This method provides a rapid and efficient way to synthesize derivatives of 2-Amino-4-chloro-6-methylpyrimidine.

Materials:

- 2-Amino-4-chloro-pyrimidine
- Substituted amine
- Anhydrous propanol
- Triethylamine
- Saturated sodium bicarbonate solution
- Ethyl acetate

Procedure:

- In a microwave reaction vial, place 2 mmol of 2-amino-4-chloro-pyrimidine and 1 mL of anhydrous propanol.[8]
- Add 2 mmol of the desired substituted amine to the vial with stirring.[8]
- Add 200 μ L of triethylamine to the reaction mixture.[8]
- Carry out the reaction in a microwave reactor at 120-140 $^{\circ}$ C for 15-30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).[8]
- After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.[8]
- Extract the product with ethyl acetate.[8]
- Purify the product using appropriate chromatographic techniques.[8]

Applications in Drug Development: Targeting Cancer Signaling Pathways

The 2-amino-4-chloro-6-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a key building block for potent and selective inhibitors of protein kinases involved in cancer progression.^{[9][10]} Derivatives have shown significant activity against various cancer cell lines by targeting critical signaling pathways.

3.1. Quantitative Biological Activity Data

The following tables summarize the in vitro anticancer activity of various pyrimidine derivatives. The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values indicate the potency of the compounds.

Table 1: Anticancer Activity of Pyrimidine Derivatives Against Cancer Cell Lines

Compound ID	Cancer Cell Line	Assay Type	IC50 / EC50 (μM)	Reference
L-18 (a 2,4-dichloro-6-methylpyrimidine derivative)	H1975 (NSCLC)	Antiproliferative	0.65 ± 0.06	[11]
Derivative 6 (a 2-amino-4-chloropyrimidine derivative)	HCT116 (Colon)	Cytotoxicity	89.24 ± 1.36	[8][12]
Derivative 6 (a 2-amino-4-chloropyrimidine derivative)	MCF7 (Breast)	Cytotoxicity	89.37 ± 1.17	[8][12]
Quinazoline-chalcone 14g	K-562 (Leukemia)	Antiproliferative	0.622 - 1.81	[13]
Quinazoline-chalcone 14g	HCT-116 (Colon)	Antiproliferative	0.622 - 1.81	[13]
Quinazoline-chalcone 14g	MCF7 (Breast)	Antiproliferative	0.622 - 1.81	[13]
Pyrimidodiazepine 16c	Various	Cytotoxicity	10-fold > Doxorubicin	[13]

Table 2: Inhibitory Activity of Pyridopyrimidine Derivatives Against Protein Kinases

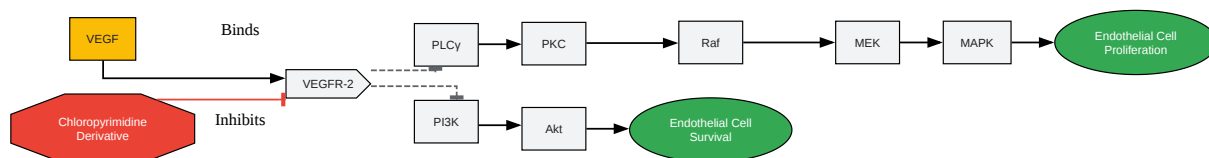
Compound ID/Description	Target Kinase	IC50 (μM)	Reference
Compound 4	PIM-1	0.0114	[9]
Compound 10	PIM-1	0.0172	[9]
Compound B1	EGFRL858R/T790M	0.013	[9]
Compound 14	EGFRL858R/T790M	0.00843	[14]
Compound 15	EGFRL858R/T790M	0.00691	[14]

3.2. Targeted Signaling Pathways

Derivatives of chloropyrimidines have been shown to inhibit several key signaling pathways that are often dysregulated in cancer.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can block pro-angiogenic signals.[9]

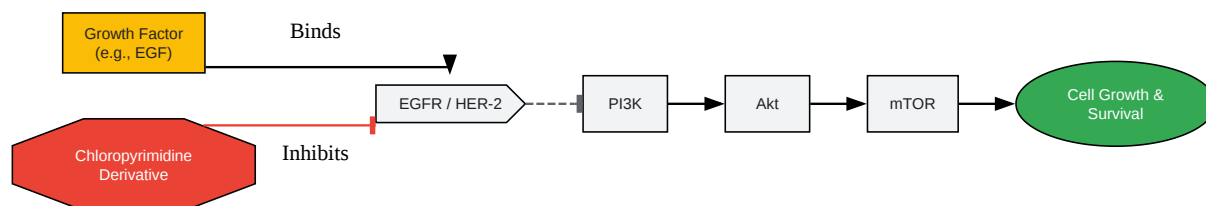


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Caption: VEGFR-2 signaling pathway and its inhibition.

EGFR and HER-2 Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases that, when overexpressed or mutated, can lead to uncontrolled cell growth. Chloropyrimidine derivatives can inhibit these receptors, thereby blocking downstream pro-survival pathways like PI3K-Akt-mTOR.[9]

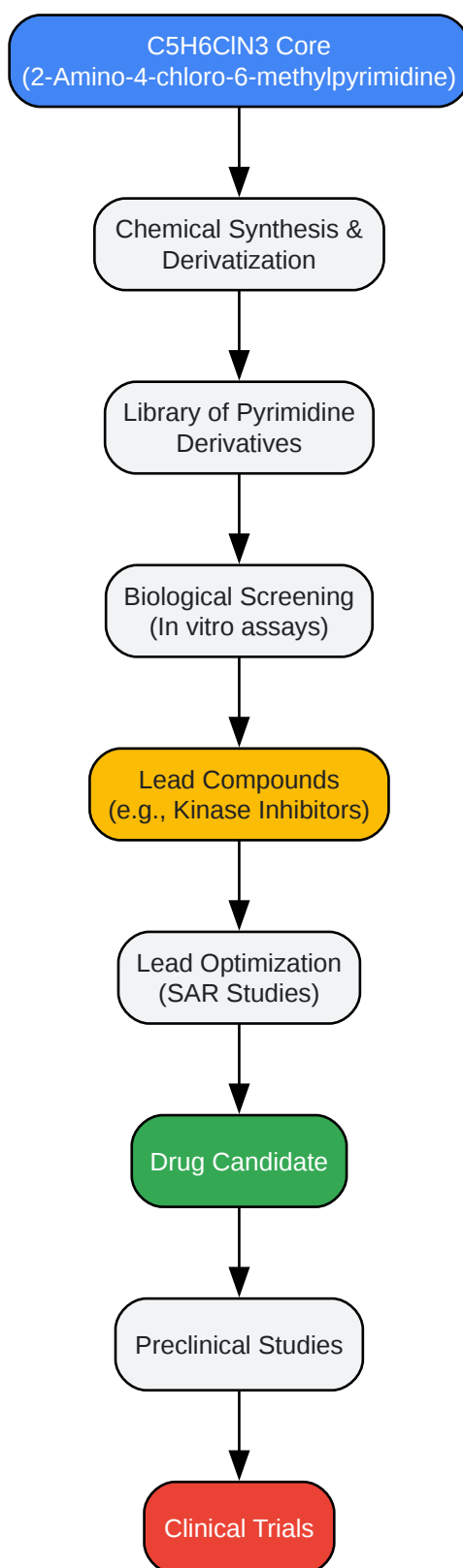


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Caption: EGFR/HER-2 signaling pathway and its inhibition.

Logical Workflow: From Core Compound to Therapeutic Application

The following diagram illustrates the logical progression from the core chemical structure to its application in drug development.



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Caption: Drug development workflow for C5H6ClN3 derivatives.

Conclusion

The chemical scaffold C₅H₆ClN₃, particularly in the form of 2-Amino-4-chloro-6-methylpyrimidine, represents a cornerstone for the synthesis of targeted therapies. Its derivatives have demonstrated potent inhibitory activity against key protein kinases implicated in cancer, such as VEGFR-2, EGFR, and HER-2. The detailed synthetic protocols and quantitative biological data presented in this guide underscore the therapeutic potential of this compound class. Further research and development focusing on the optimization of these derivatives are warranted to translate their preclinical efficacy into novel clinical treatments for cancer and other diseases.

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